Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
Description
Chemical Structure and Properties The compound Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester (CAS: 1353974-95-4) is a carbamic acid ester derivative featuring a piperidine ring substituted with a 2-hydroxyethyl group at the 1-position and an ethyl-carbamoyl-tert-butyl ester moiety at the 3-ylmethyl position. Its molecular formula is C₁₅H₂₈N₂O₃ (molar mass: 272.38 g/mol) .
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3/c1-5-17(14(19)20-15(2,3)4)12-13-7-6-8-16(11-13)9-10-18/h13,18H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHSWLUKFFJWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the hydroxyethyl group and the carbamate moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the product. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The ester and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various carbamate or ester derivatives.
Scientific Research Applications
Organic Synthesis
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, including:
- Esterification : The tert-butyl group can be replaced or modified to create derivatives with different properties.
- Nucleophilic Substitution : The hydroxyethyl moiety can participate in nucleophilic reactions, facilitating the introduction of other functional groups.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. This compound may induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways involved in cell proliferation . Case Study : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential role in cancer therapy.
- Neuroprotective Effects : Similar compounds have shown promise in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing acetylcholine levels in the brain . Case Study : Animal model studies indicated improved cognitive performance when treated with piperidine derivatives that enhance cholinergic activity.
Agricultural Chemistry
The compound's structural characteristics make it suitable for developing agrochemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides or herbicides that target specific pests while minimizing environmental impact.
Specialty Chemicals
This compound is utilized in the production of specialty chemicals due to its unique properties. These include:
- Surfactants : Its amphiphilic nature allows it to function as a surfactant in various formulations.
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
Mechanism of Action
The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the piperidine ring play crucial roles in its binding to enzymes and receptors, leading to modulation of their activities. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Substituent Effects on the Piperidine Ring
The nature and position of substituents on the piperidine ring significantly impact pharmacological and physicochemical properties. Key analogs include:
Key Findings :
- Hydroxyethyl vs. Aminoethyl: The hydroxyethyl group (target compound) improves solubility compared to aminoethyl analogs but may reduce membrane permeability .
- 3-ylmethyl vs. 4-ylmethyl : Substitution at the 3-position (target compound) may confer better conformational flexibility for target binding than 4-ylmethyl derivatives .
Ester Group Variations
The ester moiety influences stability, reactivity, and metabolic profile:
Key Findings :
- tert-Butyl Esters : Exhibit superior stability compared to benzyl or methyl esters, making them preferable for prolonged action .
- Ethyl Carbamates : Historically, ethyl groups (as in the target compound) show weaker physostigmine-like activity than methyl analogs but stronger activity than diethyl derivatives .
Heterocyclic Ring Modifications
Replacing piperidine with other heterocycles alters bioactivity:
Key Findings :
- Piperidine vs.
Stereochemical Considerations
Stereoisomerism significantly affects biological activity:
Key Findings :
- Enantiopure analogs (e.g., S-configuration) may exhibit higher potency due to optimized receptor interactions .
Biological Activity
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester, commonly referred to as the compound under study, is a carbamate derivative notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is tert-butyl N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate, with a molecular formula of and a CAS number of 1353960-50-5. The structure features a piperidine ring with a hydroxyethyl substituent and a tert-butyl ester moiety, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyethyl group can form hydrogen bonds with macromolecules such as proteins and nucleic acids, enhancing its affinity for specific receptors or enzymes. The piperidine ring facilitates hydrophobic interactions that can modulate enzyme activity or receptor binding, leading to diverse biological effects.
Antimicrobial Activity
Recent studies have indicated that carbamate derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.06 μg/mL |
| Escherichia coli | 0.25 μg/mL |
| Streptococcus pneumoniae | 0.015 μg/mL |
These values suggest that the compound may have potential applications in developing new antimicrobial agents.
Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that related carbamate compounds exhibit cytotoxic effects on cancer cell lines. For example, a study evaluating antiproliferative activity showed IC50 values for certain derivatives against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| U-937 (leukemia) | 16.23 ± 0.81 |
| MDA-MB-231 (breast) | 47.73 ± 2.39 |
| SK-Hep-1 (liver) | 34.58 ± 1.73 |
These findings indicate that the compound may exert selective toxicity towards cancer cells while sparing normal cells.
Case Studies and Research Findings
- Study on Mechanism of Action : A recent investigation into the mechanism of action revealed that the compound interacts with specific enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to altered cellular functions .
- Antiviral Activity : Another study highlighted the antiviral properties of similar carbamate derivatives against HIV and other viral pathogens, suggesting that modifications in the structure can enhance antiviral efficacy .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has identified key structural features that influence the biological activity of carbamates, including the importance of the hydroxyethyl group in enhancing solubility and receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
